2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{6-phenyl-2-azaspiro[33]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including cycloaddition reactions and subsequent functional group modifications. One common synthetic route involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to different pharmacological properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs
Scientific Research Applications
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities and the study of spirocyclic chemistry.
Biology: It can be used as a probe to investigate biological pathways and molecular interactions due to its potential binding affinity to various biological targets.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: It can be utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of target proteins, influencing cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A simpler analog with similar spirocyclic features but lacking the pyrido[1,2-a]pyrimidin-4-one moiety.
1-Azaspiro[3.3]heptane: Another analog with a different substitution pattern, used as a bioisostere of piperidine.
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid: A compound used as a rigid linker in PROTAC development.
Uniqueness
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its combination of a spirocyclic core with a pyrido[1,2-a]pyrimidin-4-one moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-19-10-18(21-17-8-4-5-9-23(17)19)22-13-20(14-22)11-16(12-20)15-6-2-1-3-7-15/h1-10,16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQITMRLGVHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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